2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile
Description
2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound featuring a benzo[g]chromene core fused with a thiophene ring at position 3. The structure includes an amino group at position 2 and a nitrile group at position 3, making it a member of the 2-amino-4H-chromene-3-carbonitrile family.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-10-14-17(16-6-3-7-22-16)13-8-11-4-1-2-5-12(11)9-15(13)21-18(14)20/h1-9,17H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYJAVKKZOKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component condensation reaction involving 4-hydroxy-2H-chromen-2-one, various aryl aldehydes, and malononitrile in the presence of a catalyst such as piperidine in ethanol under microwave irradiation conditions . This method is efficient and yields the desired product with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
The compound is synthesized via three-component reactions involving:
-
Thiophene-2-carbaldehyde (as the aryl aldehyde component)
-
Malononitrile (as the CH-acidic substrate)
-
1-Naphthol or derivatives (as the phenolic coupling partner)
Example protocol (PMAA-Fe3O4 catalysis) :
-
Conditions: Solvent-free, 110°C, 10–25 min.
-
Catalyst: Pyridylmethylaminoacetic acid-functionalized Fe3O4 nanoparticles (0.020 g).
Key intermediates:
-
Knoevenagel adduct formation between thiophene-2-carbaldehyde and malononitrile.
-
Michael addition of 1-naphthol to the nitrile intermediate.
Catalytic Cycle and Reaction Steps :
-
Base Activation: The catalyst deprotonates malononitrile, forming a reactive nucleophile.
-
Knoevenagel Condensation: Nucleophilic attack on the aldehyde generates an α,β-unsaturated nitrile.
-
Michael Addition: 1-Naphthol enolate attacks the nitrile’s β-position.
-
Cyclization: Intramolecular Thorpe-Ziegler reaction completes the 4H-chromene scaffold.
Role of Ionic Liquids:
-
Bis-imidazolium ionic liquids (e.g., [BDBDMIm]Br) enhance reaction rates by stabilizing intermediates via H-bonding .
Reaction Optimization
Comparative Catalytic Efficiency :
| Catalyst | Temperature | Time (min) | Yield (%) |
|---|---|---|---|
| [BDBDMIm]Br-CAN | RT | 30–60 | 85–92 |
| DBU | RT | 360 | 80–85 |
| PMAA-Fe3O4 | 110°C | 10–25 | 70–80 |
Critical Parameters:
-
Solvent-Free Conditions: Minimize side reactions and simplify purification .
-
Microwave Assistance: Reduces reaction time to ≤2 min with 400 W irradiation .
Functionalization and Derivatives
Post-Synthetic Modifications:
-
Nitrilation: The cyano group at C3 allows further functionalization (e.g., hydrolysis to amides or carboxylic acids).
-
Thienyl Substitution: The 2-thienyl group enhances π-stacking interactions, influencing biological activity .
Notable Derivatives:
-
Nitroalkyl-Substituted Analogs: Synthesized via nitroalkane inclusion in MCRs, showing cytotoxic IC50 values <30 μg/mL .
-
Halogenated Derivatives: Bromo or chloro substituents improve kinase inhibition (e.g., EGFR/VEGFR-2) .
Crystallographic and Spectroscopic Data
Characterization Highlights :
-
XRD/DFT Correlation: Bond lengths (C–N: 1.378 Å) and angles align with computational predictions (R² = 0.98).
-
Intermolecular Interactions: N–H···O and C–H···N hydrogen bonds stabilize the crystal lattice.
Spectroscopic Signatures:
Environmental and Industrial Relevance
Green Chemistry Advantages:
Scientific Research Applications
Medicinal Chemistry
2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile has been investigated for its potential as:
- Anticancer Agent : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism involves DNA intercalation and apoptosis induction through caspase activation pathways.
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
- Anticoagulant Properties : Similar compounds have been explored for their anticoagulant effects, potentially serving as alternatives to traditional anticoagulants like warfarin.
Biological Research
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound's structure allows it to bind to certain receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
Material Science
Due to its unique electronic properties, this compound is being explored in:
- Organic Electronics : It can be utilized in the development of organic semiconductors and photovoltaic materials due to its favorable charge transport characteristics .
- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
In a study conducted by Braga et al., the anticancer properties of this compound were evaluated using various cancer cell lines. The results indicated significant cytotoxicity linked to the compound's ability to induce apoptosis through mitochondrial pathways, confirming its potential as a therapeutic agent against cancer.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of this compound against pathogenic bacteria and fungi. The findings suggested that it inhibited the growth of several strains, indicating its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to induce apoptosis by blocking cell cycle progression and promoting phosphatidylserine translocation to the membrane surface . This compound may also inhibit specific enzymes, such as tyrosinase, which is involved in melanogenesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physical and Spectroscopic Properties
Melting Points
IR and HRMS Data
- C≡N Stretch : Consistent across analogs (2180–2205 cm⁻¹) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at 317.1095 for 4b) confirm structural assignments .
Crystallographic Analysis
Table 2: Crystallographic Parameters
Anticancer Potential
- 3-Nitrophenyl derivative (E): IC₅₀ values in nanomolar range against leukemia and solid tumors via microtubule inhibition .
- 4-Bromophenyl (4i) : Moderate activity linked to halogen-mediated hydrophobic interactions .
- Thienyl analog : Predicted to leverage sulfur’s polarizability for kinase targeting (e.g., c-Src), though experimental data is pending .
Biological Activity
2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C18H12N2OS
- Molecular Weight : 304.37 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that compounds within the chromene family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 4H-chromenes showed IC50 values less than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) and others, indicating potent anticancer properties .
Table 1: Cytotoxic Activity of Chromene Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MDA-MB-231 | <30 |
| 6-Bromo Derivative | MCF-7 | 3.46–18.76 |
| Etoposide (Reference Drug) | Various | <30 |
The mechanism through which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies suggest that these compounds may interact with tubulin, disrupting microtubule dynamics and leading to apoptotic cell death .
Antimicrobial Activity
Chromene derivatives have also been noted for their antimicrobial properties. For example, certain analogs have shown effectiveness against bacterial strains, indicating potential for development into antimicrobial agents .
Case Studies
-
Cytotoxicity Against Human Cancer Cell Lines :
A recent study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines including hepatocellular carcinoma (Huh7), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). The results indicated significant reductions in cell viability at concentrations as low as 10 µM for certain derivatives . -
Inhibition of Protein Kinases :
Another investigation focused on the inhibitory effects of chromene derivatives on specific protein kinases related to cancer progression. The results showed that some compounds retained good residual activities at concentrations around 10 µM, suggesting their potential as therapeutic agents targeting kinase pathways .
Q & A
Q. What are the common synthetic routes for 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile?
The compound is synthesized via two primary methods:
- Three-component condensation : Combines aldehydes, malononitrile, and activated phenols (e.g., resorcinol derivatives) in solvents like ethanol or PEG-400 at elevated temperatures (80–100°C) without catalysts, yielding 2-amino-4H-chromene derivatives .
- Benzylidenemalonitrile route : Reacts benzylidenemalonitrile derivatives with phenols under basic conditions (e.g., NaOH or piperidine) to form the chromene backbone . Key parameters include solvent polarity, reaction time (1–3 hours), and stoichiometric ratios of precursors .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Single-crystal X-ray diffraction : Determines molecular conformation, bond angles, and hydrogen-bonding networks (e.g., N–H···N and C–H···π interactions in crystal packing) .
- NMR/FT-IR : Confirms functional groups (e.g., amino, nitrile) and aromatic substitution patterns .
- Mass spectrometry : Validates molecular weight and fragmentation pathways .
Q. What biological activities are reported for this compound class?
2-Amino-4H-chromene-3-carbonitriles exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via membrane disruption .
- Antitumor effects : Inhibition of cancer cell proliferation (e.g., breast, colon) through apoptosis induction .
- Antioxidant properties : Radical scavenging in DPPH assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates .
- Catalysts : Piperidine or K₂CO₃ accelerates cyclization by deprotonating intermediates .
- Temperature control : Heating at 100°C for 60–90 minutes maximizes product formation while minimizing side reactions (e.g., hydrolysis of nitrile groups) .
- Microwave-assisted synthesis : Reduces reaction time (<30 minutes) and improves yield by 15–20% compared to conventional heating .
Q. How can structural data (e.g., X-ray crystallography) inform bioactivity predictions?
- Hydrogen-bonding networks : Influence solubility and binding to biological targets (e.g., enzyme active sites) .
- Ring puckering parameters : Non-planar chromene rings (e.g., Cremer-Pople analysis) correlate with enhanced membrane permeability .
- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring improve antimicrobial potency by modulating electronic density .
Q. How to address contradictions in bioactivity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., ≤50 µg/mL for antimicrobial activity) .
- Purity validation : HPLC or TLC ensures ≥95% purity to exclude confounding effects from byproducts .
- Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify SAR trends .
Q. What strategies enhance the solubility and bioavailability of this compound?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via oxidation or hydrolysis of the nitrile moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersibility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
